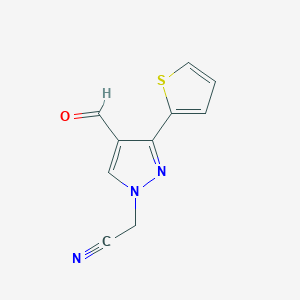

2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPRPDXUJGWMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Acetylenic Ketones with Hydrazines

The core pyrazole ring is commonly constructed via cyclocondensation reactions between acetylenic ketones and hydrazines. This method is well-established for synthesizing pyrazole derivatives substituted with various functional groups such as formyl and thiophenyl moieties.

- Reaction Overview : An acetylenic ketone bearing the thiophene substituent is reacted with hydrazine or hydrazine derivatives under reflux conditions.

- Solvent : Typically ethanol or toluene is used as the reaction medium.

- Temperature : Reflux temperatures are maintained overnight to ensure complete cyclization.

- Outcome : Formation of the pyrazole ring with the thiophene substituent at the 3-position and the formyl group at the 4-position.

This step yields the intermediate 4-formyl-3-(thiophen-2-yl)-1H-pyrazole structure, which is the key scaffold for further functionalization.

Introduction of the Acetonitrile Side Chain

The acetonitrile moiety is introduced at the nitrogen (N1) position of the pyrazole ring via alkylation or condensation reactions involving aryl formyl acetonitrile derivatives.

- General Procedure :

- Dissolve aryl formyl acetonitrile in ethanol (0.3 M concentration).

- Add hydrazine monohydrochloride (2 equivalents) to the solution.

- Heat the mixture to reflux overnight, monitoring the reaction by thin-layer chromatography (TLC).

- After completion, neutralize with saturated aqueous sodium bicarbonate.

- Extract the product with dichloromethane (CH2Cl2).

- Dry the organic phase over sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel flash chromatography using petroleum ether/ethyl acetate mixtures (ratios ranging from 6:1 to 2:1).

This process yields the target compound 2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile with high purity.

Catalytic Asymmetric Synthesis Using Rhodium Complexes

Advanced synthetic methods employ chiral-at-metal Rh(III) complexes as catalysts to achieve asymmetric synthesis of pyrazole derivatives, which may include analogues of the target compound.

- Catalyst : Λ-Rh4 complex (1 mol% loading).

- Reactants : α,β-unsaturated 2-acyl imidazoles and pyrazol-amine intermediates.

- Solvent : 1,2-Dichloroethane (DCE).

- Conditions : Room temperature stirring until complete consumption of starting materials (monitored by TLC).

- Purification : Direct silica gel column chromatography with petroleum ether/ethyl acetate gradients (4:1 to 1:1).

This method allows for the synthesis of pyrazole derivatives with high enantiomeric excess (up to 96% ee) and good yields (up to 87%), demonstrating the potential for stereoselective preparation of related compounds.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Materials | Solvent | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Acetylenic ketone + Hydrazine | Ethanol/Toluene | Reflux (ca. 78-110°C) | Overnight | Forms pyrazole core with thiophene |

| Acetonitrile side chain intro | Aryl formyl acetonitrile + Hydrazine HCl | Ethanol | Reflux | Overnight | Purified by silica gel chromatography |

| Asymmetric synthesis | Λ-Rh4 catalyst + α,β-unsaturated 2-acyl imidazole + pyrazol-amine | DCE | Room temperature | Several hours | High ee (up to 96%), good yield |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | Ambient | - | Gradient elution for purity |

Analytical and Characterization Data

- Monitoring : TLC with UV visualization at 254 nm.

- Purity Assessment : Chiral HPLC using Chiralcel IC columns with hexane/isopropanol eluents.

- Structural Confirmation : NMR spectroscopy (^1H, ^13C) in CDCl3 solvent, HRMS (APCI source).

- Optical Activity : Measured by polarimetry.

- Melting Point : Determined by micro melting point apparatus.

These analytical techniques confirm the structure, purity, and stereochemistry of the synthesized compound.

Research Findings and Notes

- The condensation of aryl formyl acetonitrile with hydrazine hydrochloride is a reliable method to obtain the pyrazole acetonitrile derivative.

- Use of chiral rhodium catalysts enables asymmetric synthesis, which can be adapted for derivatives of this compound.

- Reaction monitoring by TLC and purification by silica gel chromatography are critical for achieving high purity.

- The nitrile group is amenable to further chemical transformations such as reduction or substitution, expanding the utility of the compound in medicinal chemistry and material science.

This comprehensive overview synthesizes data from diverse research sources, providing a professional and authoritative guide to the preparation of this compound. The methods described offer scalable and stereoselective routes suitable for both laboratory and potential industrial applications.

Analyse Chemischer Reaktionen

2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a versatile building block for synthesizing more complex molecules and materials. Derivatives of this compound may exhibit biological activity, making it a candidate for drug discovery and development. It is also used in the production of advanced materials with specific electronic or optical properties.

This compound exhibits significant biological activity and has been researched for its potential as an antipromastigote agent, showing promising binding patterns in molecular docking studies against Leishmania parasites. It has also demonstrated various biological properties, suggesting potential utility in therapeutic applications.

Antimicrobial Properties

The compound has demonstrated promising results in antimicrobial assays, with studies evaluating it against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrates significant inhibition zones and low minimum inhibitory concentrations (MIC), with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives.

Interaction Studies

Interaction studies involving this compound have highlighted its binding affinity with various biological targets. Molecular docking studies have indicated that this compound can effectively bind to specific enzyme active sites, suggesting mechanisms for its antibacterial and antipromastigote activities. These studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy against targeted diseases.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

- Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Wirkmechanismus

The mechanism of action of 2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, 2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is compared to structurally related pyrazole and thiophene derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Effects on Reactivity: The formyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation), unlike the propynyl group in the related compound (CAS 2098088-80-1), which is tailored for click chemistry . The thiophen-2-yl substituent contributes π-electron density, improving charge-transfer properties compared to fluorophenyl or cyanothiophene analogs .

Crystallographic Behavior: The target compound’s planar pyrazole-thiophene system contrasts with the non-planar fluorophenyl-thiazole derivatives in , where one fluorophenyl group is perpendicular to the molecular plane .

The acetonitrile moiety in the target compound may enhance solubility compared to bulkier groups like ethanesulfonyl in .

Biologische Aktivität

2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a thiophene moiety, and a nitrile group. This molecular architecture contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. The compound has garnered attention for its antipromastigote activity against Leishmania parasites and other biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N3OS, with a molecular weight of 217.25 g/mol. Its structure includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Thiophene Moiety : A five-membered ring containing sulfur.

- Nitrile Group : A functional group characterized by a carbon triple-bonded to nitrogen.

Antipromastigote Activity

Recent studies have indicated that this compound exhibits significant antipromastigote activity against Leishmania species. Molecular docking studies have suggested favorable binding interactions with specific enzyme active sites, indicating potential mechanisms for its efficacy against these parasites .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones and low minimum inhibitory concentrations (MIC). For example, MIC values ranged from 0.22 to 0.25 μg/mL for some derivatives .

Antioxidant Activity

In addition to antimicrobial properties, the compound has been assessed for its antioxidant capabilities using DPPH radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress-related diseases .

The mechanism of action for this compound is primarily related to its interaction with biological targets such as enzymes or receptors. The binding interactions can modulate the activity of these targets, leading to inhibition or activation of specific biochemical pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing pinacol boronic esters as intermediates. Alternative methods include microwave-assisted synthesis to enhance yields . Variants of this compound have been synthesized to explore their biological activities further.

Data Table: Biological Activities Summary

Case Studies

Several studies have highlighted the efficacy of derivatives of this compound in various biological assays:

- Antimicrobial Evaluation : A study demonstrated that derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with specific compounds showing remarkable potency (MIC values ranging from 0.22 to 0.25 μg/mL) .

- Antioxidant Studies : The antioxidant properties were evaluated through DPPH and hydroxyl radical scavenging assays, indicating that the compound effectively neutralizes free radicals, which could be beneficial in treating oxidative stress-related conditions .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how can purity be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:

- Condensation reactions : Thiophene-2-carbaldehyde derivatives can react with hydrazine derivatives to form the pyrazole ring. The formyl group is introduced via Vilsmeier–Haack formylation .

- Acetonitrile functionalization : Alkylation or nucleophilic substitution (e.g., using chloroacetonitrile) attaches the nitrile group to the pyrazole nitrogen.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol or DCM/hexane) ensures purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

- NMR :

- ¹H NMR : Peaks for thiophene protons (δ 7.2–7.8 ppm), pyrazole protons (δ 8.0–8.5 ppm), formyl proton (δ ~10.0 ppm), and acetonitrile protons (δ ~4.5 ppm for CH₂CN).

- ¹³C NMR : Signals for the nitrile carbon (~115 ppm), formyl carbon (~190 ppm), and aromatic carbons (thiophene: 125–140 ppm; pyrazole: 145–160 ppm) .

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) confirm functional groups .

- MS : High-resolution ESI-MS provides the molecular ion [M+H]⁺, with fragmentation patterns matching the loss of CN or CHO groups .

Q. What preliminary reactivity studies should be conducted to explore its chemical behavior?

Answer:

- Nitrile reactivity : Test hydrolysis under acidic (H₂SO₄/H₂O) or basic (KOH/EtOH) conditions to form amides or carboxylic acids.

- Formyl group reactions : Perform condensation with amines (e.g., hydrazines for hydrazone formation) or reductions (NaBH₄) to hydroxymethyl derivatives .

- Thiophene stability : Assess resistance to electrophilic substitution (e.g., bromination in acetic acid) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural determination?

Answer:

- Crystallization : Grow crystals via slow evaporation (solvent: DCM/hexane or ethanol).

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution. Key parameters include:

- Ambiguity resolution : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm the formyl orientation and thiophene-pyrazole dihedral angle .

Q. What computational strategies are effective for predicting biological target interactions?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to JAK/STAT proteins (given structural similarity to Baricitinib impurities ).

- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level.

- Define binding pockets using crystal structures (e.g., PDB: 4C61 for JAK1).

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

Answer:

- Modify substituents :

- Replace thiophene with furan or phenyl to alter π-stacking interactions.

- Substitute the formyl group with bioisosteres (e.g., sulfonamides) to improve solubility .

- Biological assays : Test analogs for kinase inhibition (e.g., JAK1/2) using ELISA-based assays. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters .

- Data analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

Answer:

- Case example : If NMR suggests a planar thiophene-pyrazole system, but SC-XRD reveals a twisted conformation (~30° dihedral angle):

- Re-examine NMR Variable-temperature NMR can detect conformational flexibility.

- Validate with DFT calculations: Compare theoretical NMR shifts (GIAO method) with experimental data .

- Resolution : Crystallography provides a "snapshot" of the solid-state structure, while NMR reflects solution dynamics. Use both techniques to map conformational landscapes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.